2-Chloro-4-nitronicotinonitrile
Description
2-Chloro-4-nitronicotinonitrile is an organic compound with the molecular formula C6H2ClN3O2 It is a derivative of nicotinonitrile, featuring a chlorine atom and a nitro group attached to the pyridine ring
Properties
Molecular Formula |
C6H2ClN3O2 |
|---|---|
Molecular Weight |
183.55 g/mol |
IUPAC Name |
2-chloro-4-nitropyridine-3-carbonitrile |
InChI |
InChI=1S/C6H2ClN3O2/c7-6-4(3-8)5(10(11)12)1-2-9-6/h1-2H |
InChI Key |
SPIMNAHBIYDYJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1[N+](=O)[O-])C#N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-nitronicotinonitrile typically involves the nitration of 2-chloronicotinonitrile. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-nitronicotinonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Reduction: 2-Chloro-4-aminonicotinonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-nitronicotinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-nitronicotinonitrile involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chlorine atom can engage in electrophilic substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-nitrophenol
- 2-Chloro-5-nitrophenol
- 4-Chloro-2-nitrophenol
- 2,6-Dichloro-4-nitrophenol
Uniqueness
2-Chloro-4-nitronicotinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of a nitro group and a chlorine atom makes it a versatile intermediate for various synthetic applications.
Biological Activity
2-Chloro-4-nitronicotinonitrile (2C4N) is a compound of significant interest in the field of medicinal chemistry and environmental science due to its diverse biological activities and potential applications. This article aims to summarize the biological activity of 2C4N, focusing on its pharmacological properties, mechanisms of action, and biodegradation pathways. The information is derived from various scholarly articles, case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a chloro group, a nitro group, and a nitrile functional group attached to a nicotinic structure. This unique arrangement contributes to its reactivity and biological activity.
Molecular Formula
- Molecular Formula : C₇H₄ClN₃O₂
Physical Properties
- Melting Point : Data not specified in the available literature.
- Solubility : Soluble in organic solvents; limited data on aqueous solubility.
Antimicrobial Activity
Research indicates that compounds similar to 2C4N exhibit antimicrobial properties. For instance, studies on related nitroaromatic compounds have shown efficacy against various bacterial strains. The mechanism often involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Antiviral Properties
2C4N has been investigated for its potential as an antiviral agent. A study highlighted its ability to inhibit viral replication in vitro, suggesting that it could serve as a lead compound for developing antiviral therapies against immunodeficiency diseases .
Cytotoxicity and Anticancer Activity
The cytotoxic effects of 2C4N have been evaluated in several cancer cell lines. Reports suggest that it induces apoptosis through the activation of caspase pathways, leading to cell death in malignant cells. This property positions 2C4N as a candidate for further development in cancer therapeutics.
Table 1: Summary of Biological Activities
Biodegradation Studies
The environmental impact of 2C4N is crucial for assessing its safety and sustainability. Studies have shown that certain bacteria can degrade 2C4N through specific metabolic pathways.
Microbial Degradation Pathways
Research has identified several bacterial strains capable of degrading nitroaromatic compounds, including 2C4N. For example, Burkholderia sp. RKJ 800 demonstrated the ability to utilize chloronitrophenols as carbon sources, highlighting their potential for bioremediation applications .
Case Study: Burkholderia sp. RKJ 800
- Isolation : Strain RKJ 800 was isolated from pesticide-contaminated soil.
- Degradation Pathway : The strain degrades 2C4N via hydroquinone pathways.
- Metabolites : Major metabolites include chlorohydroquinone (CHQ) and hydroquinone (HQ), which are further processed by microbial enzymes .
Table 2: Microbial Strains Capable of Degrading 2C4N
| Microbial Strain | Degradation Pathway | Key Metabolites |
|---|---|---|
| Burkholderia sp. RKJ 800 | Hydroquinone pathway | CHQ, HQ |
| Arthrobacter nitrophenolicus SJCon | Reductive dehalogenation | CHQ |
| Rhodococcus imtechensis RKJ300 | Hydroquinone pathway | HQ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
